molecular formula C9H12Cl3NO B1374457 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride CAS No. 1354951-31-7

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride

Cat. No. B1374457
M. Wt: 256.6 g/mol
InChI Key: CNUADCUEUPMLMX-UHFFFAOYSA-N
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Description

“2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1354951-31-7 . It has a molecular weight of 256.56 . The IUPAC name for this compound is 2-amino-1-(2,6-dichlorophenyl)-1-propanol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11Cl2NO.ClH/c1-5(12)9(13)8-6(10)3-2-4-7(8)11;/h2-5,9,13H,12H2,1H3;1H . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at room temperature .

Scientific Research Applications

Conformational Analyses

The crystal structures of derivatives of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride have been explored. X-ray diffraction analysis has provided insights into the conformation of the amine fragments in different environments. This research enhances the understanding of molecular structures and interactions in pharmaceutical and chemical research (Nitek et al., 2020).

Spectroscopic Characterization and Crystal Structures

A comprehensive chemical characterization of cathinone derivatives, closely related to 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, has been carried out using various spectroscopic and crystallographic methods. This information is crucial for identifying substances in forensic and toxicological studies (Kuś et al., 2016).

Cardioselectivity of Beta-adrenoceptor Blocking Agents

Research on beta-adrenoceptor blocking agents, which include compounds similar to 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, has revealed substantial cardioselectivity. This research is significant in developing cardiovascular drugs (Rzeszotarski et al., 1979).

Enzymatic Synthesis of Drug Metabolites

Enzymatic synthesis using fungal peroxygenases has been applied to synthesize human drug metabolites from compounds structurally related to 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride. This approach is crucial in the scalable production of drug metabolites (Kinne et al., 2009).

Synthesis and Biological Properties of Analogs

Studies on the synthesis of analogs of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride have revealed their potential biological activities. These findings contribute to the development of new pharmacological agents (Papoyan et al., 2011).

Asymmetric Reduction of Organic Compounds

Research into the asymmetric reduction of organic compounds using derivatives of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride has implications for the production of optically active substances, relevant in pharmaceutical synthesis (Itsuno et al., 1987).

Pharmacological Studies

Studies have been conducted on derivatives of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride to explore their effects on the cardiovascular system, particularly their potential as cerebral vasodilators (Kadokawa et al., 1975).

Chromatographic Behavior of Peptides

The reverse-phase chromatographic behavior of peptides, a field indirectly related to the study of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, provides insights into high-pressure liquid chromatography techniques (Wilson et al., 1981).

Polymorphism and Co-crystal Salt Formation

The study of polymorphism and co-crystal salt formation, especially in compounds related to 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, aids in understanding the structural versatility of pharmaceutical compounds (Zhoujin et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

2-amino-1-(2,6-dichlorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO.ClH/c1-5(12)9(13)8-6(10)3-2-4-7(8)11;/h2-5,9,13H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUADCUEUPMLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=CC=C1Cl)Cl)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride

CAS RN

1354951-31-7
Record name Benzenemethanol, α-(1-aminoethyl)-2,6-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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